5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
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Overview
Description
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrrole ring, which is further substituted with a carboxylic acid group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a phenyl-substituted acetic acid derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the phenyl group at the 4-position.
5-Methyl-4-phenylthiophene-3-carboxylic acid: Lacks the pyrrole ring.
Uniqueness
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to the presence of both the phenyl and methyl groups, as well as the fused thiophene and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
151258-65-0 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO2S/c1-11-13(12-7-3-2-4-8-12)14(16(18)19)15(20-11)17-9-5-6-10-17/h2-10H,1H3,(H,18,19) |
InChI Key |
JUZLNSOSHUXHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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